5-Ethoxycarbonyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid
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Overview
Description
5-Ethoxycarbonyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid is a chemical compound with a complex structure that includes a pyrazole ring, an ethoxycarbonyl group, and a trifluoropropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxycarbonyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of hydrazine with a suitable diketone or β-diketone derivative to form the pyrazole core. Subsequent functionalization introduces the ethoxycarbonyl and trifluoropropyl groups.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoropropyl group can impart unique properties to the resulting compounds, such as increased stability and lipophilicity.
Biology: In biological research, 5-Ethoxycarbonyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid may be used as a probe to study enzyme inhibition or as a precursor for bioactive molecules.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-Ethoxycarbonyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme's activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
5-Ethoxycarbonyl-2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid
5-Methoxycarbonyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid
Uniqueness: 5-Ethoxycarbonyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
5-ethoxycarbonyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O4/c1-2-19-9(18)7-5-6(8(16)17)14-15(7)4-3-10(11,12)13/h5H,2-4H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVXAWSSQSJVDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1CCC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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